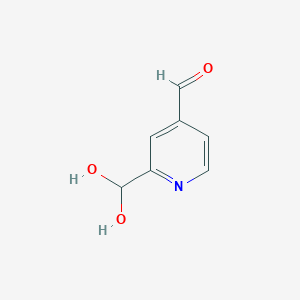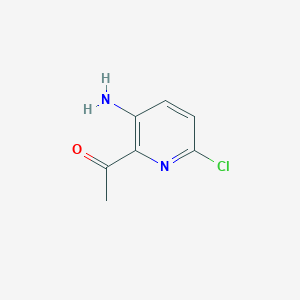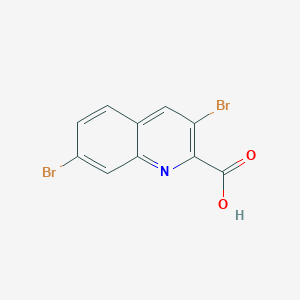
3,7-Dibromoquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5Br2NO2. It is a derivative of quinoline, a structure known for its applications in various fields, including medicinal chemistry and industrial processes . The presence of bromine atoms at positions 3 and 7, along with a carboxylic acid group at position 2, makes this compound unique and versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromoquinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the desired positions. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dibromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
3,7-Dibromoquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,7-Dibromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with various biomolecules .
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Lacks bromine atoms, making it less reactive in certain chemical reactions.
3-Bromoquinoline-2-carboxylic acid: Contains only one bromine atom, resulting in different reactivity and applications.
7-Bromoquinoline-2-carboxylic acid: Similar to the above but with bromine at a different position.
Uniqueness: 3,7-Dibromoquinoline-2-carboxylic acid’s dual bromine substitution provides unique reactivity and versatility, making it valuable in various synthetic and research applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other quinoline derivatives .
Properties
Molecular Formula |
C10H5Br2NO2 |
|---|---|
Molecular Weight |
330.96 g/mol |
IUPAC Name |
3,7-dibromoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15) |
InChI Key |
OEPCNJOLRKMLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)Br)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)

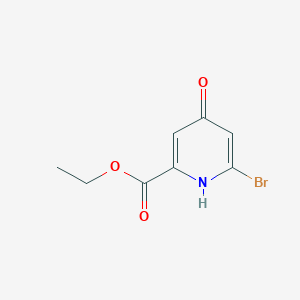
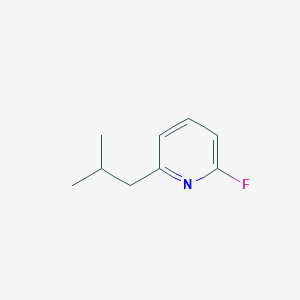
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
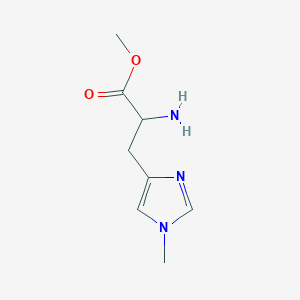



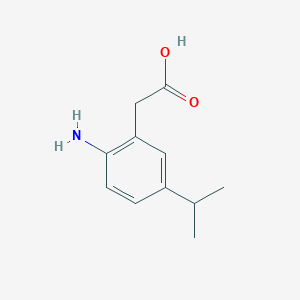
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
